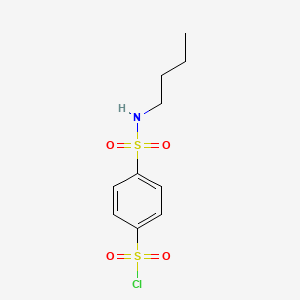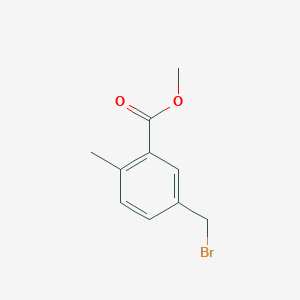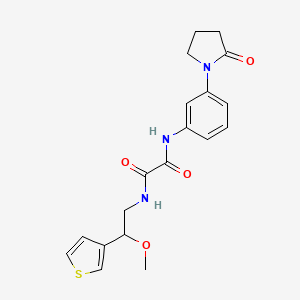![molecular formula C14H19ClN2O2 B2547958 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide CAS No. 2411310-79-5](/img/structure/B2547958.png)
2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide, also known as MORPH, is a chemical compound that has been widely used in scientific research for its potential as a therapeutic agent. MORPH is a member of the phenylacetamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide is not fully understood. However, it is thought to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and by inhibiting their production, 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide may help to reduce inflammation and pain. 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDAC activity, 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide may help to regulate the expression of genes involved in cancer and neurological disorders.
Biochemical and Physiological Effects:
2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide has also been shown to reduce the production of nitric oxide (NO), a molecule involved in the inflammatory response. Additionally, 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide has been shown to have a variety of biological activities, making it a useful tool for studying the mechanisms of inflammation, cancer, and neurological disorders. However, one limitation of using 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide in lab experiments is that its exact mechanism of action is not fully understood. Additionally, 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for research on 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide. One area of research is to further investigate its mechanism of action and its potential as a therapeutic agent for pain, inflammation, cancer, and neurological disorders. Another area of research is to develop more potent and selective analogs of 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide that have improved activity and reduced toxicity. Additionally, future research could focus on the development of new drug delivery systems for 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide, such as nanoparticles or liposomes, to improve its bioavailability and targeting to specific tissues.
Synthesis Methods
2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-(1-morpholin-4-ylethyl)aniline with chloroacetyl chloride. This reaction results in the formation of 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide as a white crystalline solid with a melting point of 110-112°C. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide has been shown to have anti-tumor activity, making it a potential candidate for cancer therapy. 2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11(17-6-8-19-9-7-17)12-2-4-13(5-3-12)16-14(18)10-15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHELIJMWONPKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)CCl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dipropylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547875.png)


![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547879.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-3-isobutyl-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2547882.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2547884.png)

![1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2547888.png)

![2-[(4-Chlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2547891.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2547896.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2547898.png)